molecular formula C18H21N5O2 B2866240 1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione CAS No. 714241-66-4

1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione

Cat. No.: B2866240
CAS No.: 714241-66-4
M. Wt: 339.399
InChI Key: NVJPEGACVLJJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-2,4-dione derivative featuring a fused diazaperhydroino heterocyclic core. Key structural attributes include:

  • 1,7-Dimethyl groups: These substituents likely enhance metabolic stability by reducing oxidative dealkylation susceptibility .

The compound’s structural complexity suggests multi-step alkylation and cyclization processes, similar to methods described for imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-10-22(9-8-13-6-4-3-5-7-13)17-19-15-14(23(17)11-12)16(24)20-18(25)21(15)2/h3-7,12H,8-11H2,1-2H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJPEGACVLJJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine-to-Purine Cyclization

A Traube synthesis-inspired approach involves cyclizing 4,6-diamino-5-(2-phenylethylamino)pyrimidine-2(1H)-one with formamide under reflux (Scheme 1).

Typical Procedure:

  • Dissolve 4,6-diamino-5-(2-phenylethylamino)pyrimidine-2(1H)-one (10 mmol) in formamide (50 mL).
  • Reflux at 180°C for 12 hours under nitrogen.
  • Cool, dilute with ice water, and neutralize with acetic acid.
  • Recrystallize the precipitate from ethanol.

This method yields the purine core but requires subsequent methylation steps.

Diazepine-Purine Fusion

Building the diazaperhydroino bridge first, followed by purine annulation:

  • React 2-phenylethylamine with ethyl chloroacetate to form N-(2-phenylethyl)glycine ethyl ester.
  • Cyclize using phosphoryl chloride to generate the diazaperhydroino ring.
  • Condense with 1,3-dimethylalloxan under basic conditions to form the fused system.

Substitution and Functionalization

N-Alkylation Strategies

Phase-transfer catalysis proves effective for introducing the 2-phenylethyl group (Table 1).

Entry Substrate Alkylating Agent Catalyst Yield (%)
1 1,7-Dimethylpurine-2,4-dione 2-Phenylethyl bromide Tetrabutylammonium bromide 68
2 2-Phenylethyl chloride Cetyltrimethylammonium chloride 72

Conditions: Dichloromethane/water (1:1), 50°C, 8 hours.

Sequential Methylation

Methylation at N-1 and N-7 is achieved using dimethyl sulfate in a two-step process:

  • N-1 Methylation: React purine-2,4-dione with 1 equiv dimethyl sulfate (K₂CO₃, DMF, 0°C).
  • N-7 Methylation: Add second equivalent of dimethyl sulfate at 25°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but risk solvolysis. A mixed solvent system (toluene/water) with phase-transfer catalysts improves yields to >70% while minimizing degradation.

Catalytic Enhancements

Quaternary ammonium salts accelerate alkylation via ion-pair extraction:

  • Tetrabutylammonium bromide (5 mol%) reduces reaction time from 24 to 8 hours.
  • Polyethylene glycol 600 demonstrates comparable efficacy in nonpolar media.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.28–7.18 (m, 5H, Ph), 4.12 (t, J=7.2 Hz, 2H, CH₂Ph), 3.85 (s, 3H, N1-CH₃), 3.45 (s, 3H, N7-CH₃).
  • HRMS (ESI): m/z calcd for C₁₉H₂₂N₆O₂ [M+H]⁺ 375.1889, found 375.1885.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity for optimized routes.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenylethyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight* Key Properties Synthesis Method
Target compound 1,7-dimethyl; 9-(2-phenylethyl) ~414.5 (estimated) Moderate lipophilicity; rigid core Likely Pd-catalyzed coupling
1-Methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 1-methyl; 9-(4-methylbenzyl) 303.3 (RN: 303972-89-6) Higher lipophilicity; reduced steric bulk Suzuki coupling or alkylation
1,7-Dimethyl-9-(3-methylphenyl)-3-nonyl-pyrimido[2,1-f]purine-2,4-dione 1,7-dimethyl; 9-(3-methylphenyl); 3-nonyl 529.7 (RN: 844659-32-1) Extreme lipophilicity; potential membrane penetration Multi-step alkylation
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate Phenethyl; nitro; cyano ~561.5 High melting point (243–245°C); polar One-pot two-step reaction

*Molecular weights estimated from isotopic data or registry numbers.

Key Comparisons:

Substituent Effects on Lipophilicity: The target compound’s 2-phenylethyl group balances lipophilicity better than the 4-methylbenzyl group in (shorter chain) and the 3-nonyl chain in (excessive hydrophobicity). This may optimize blood-brain barrier penetration or target binding . The 3-nonyl chain in drastically increases molecular weight (~529.7 vs.

Synthetic Complexity :

  • The target compound’s synthesis likely parallels ’s Pd-mediated coupling for aryl group introduction , whereas employs a one-pot method for imidazo[1,2-a]pyridines, highlighting divergent strategies for heterocycle formation.

Biological Implications: Purine-2,4-dione derivatives (target, ) are often explored as kinase or adenosine receptor modulators. The 2-phenylethyl group in the target may enhance selectivity over ’s benzyl analog due to improved hydrophobic pocket fitting. In contrast, ’s imidazo[1,2-a]pyridine core, while structurally distinct, shows how nitro and cyano groups can influence electronic properties and binding kinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.